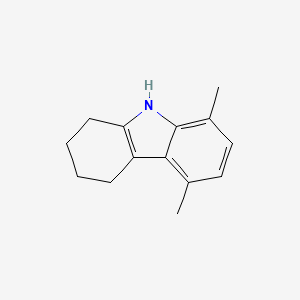
5,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is a derivative of carbazole, a heterocyclic aromatic organic compound Carbazole and its derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde to form the indole structure, which can then be further modified to produce the desired carbazole derivative.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the initial formation of the carbazole core followed by selective methylation at the 5 and 8 positions. Catalysts and specific reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
5,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-quinones, while reduction may produce fully saturated carbazole derivatives.
科学的研究の応用
5,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a fluorescent probe.
Medicine: Derivatives of carbazole have shown potential as anticancer, antiviral, and antimicrobial agents.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism of action of 5,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but often include interactions with DNA, proteins, or cell membranes.
類似化合物との比較
Similar Compounds
- 2,3,4,9-tetrahydro-1H-carbazole
- 5,6,7,8-tetrahydrocarbazole
- 1,2,3,4-tetrahydrocarbazole
Uniqueness
The presence of methyl groups at the 5 and 8 positions in 5,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazole distinguishes it from other carbazole derivatives. These methyl groups can influence the compound’s reactivity, stability, and overall chemical properties, making it suitable for specific applications that other carbazole derivatives may not be able to fulfill.
特性
CAS番号 |
36729-38-1 |
|---|---|
分子式 |
C14H17N |
分子量 |
199.29 g/mol |
IUPAC名 |
5,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C14H17N/c1-9-7-8-10(2)14-13(9)11-5-3-4-6-12(11)15-14/h7-8,15H,3-6H2,1-2H3 |
InChIキー |
BYMKVKXLPSDDSN-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C3=C(CCCC3)NC2=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenesulfonylfluoride, 2-chloro-4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-](/img/structure/B14684566.png)
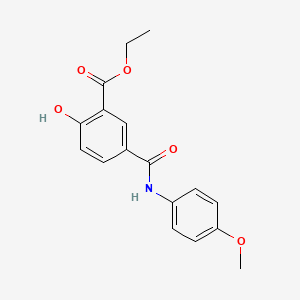
![2-[(e)-Phenyldiazenyl]-1h-indene-1,3(2h)-dione](/img/structure/B14684573.png)

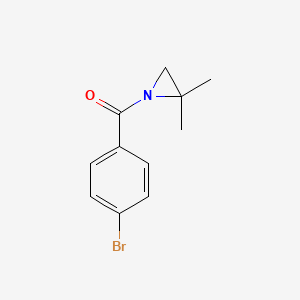
![2-Methyl-4-(4-methyldibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid](/img/structure/B14684592.png)
![4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14684597.png)

![Diethyl-[3-[3-methyl-2-oxo-1-(phenylmethyl)indol-3-YL]oxypropyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B14684615.png)
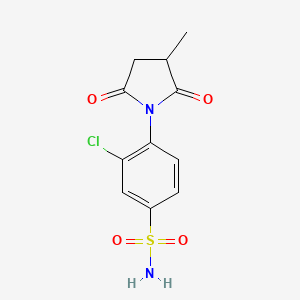
![1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide](/img/structure/B14684638.png)
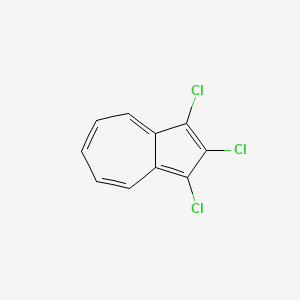
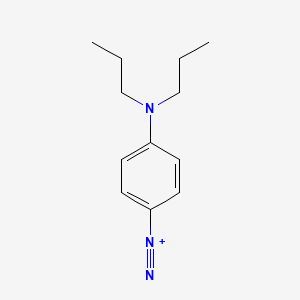
![Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl-](/img/structure/B14684655.png)
